molecular formula C6H9NO B12961038 (S)-2-Ethynylmorpholine

(S)-2-Ethynylmorpholine

Cat. No.: B12961038
M. Wt: 111.14 g/mol
InChI Key: UHWZKSGXBBYDCB-LURJTMIESA-N
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Description

(S)-2-Ethynylmorpholine is a chiral compound with a morpholine ring substituted with an ethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethynylmorpholine typically involves the alkylation of morpholine with an ethynylating agent. One common method is the reaction of morpholine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethynylmorpholine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted morpholine.

    Substitution: Formation of azido or thio-substituted morpholine derivatives.

Scientific Research Applications

(S)-2-Ethynylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Ethynylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.

    2-Ethynylpiperidine: Contains a piperidine ring, offering different chemical properties.

    2-Ethynylazetidine: Features an azetidine ring, which is smaller and more strained than morpholine.

Uniqueness

(S)-2-Ethynylmorpholine is unique due to its chiral nature and the presence of both an ethynyl group and a morpholine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.

Biological Activity

(S)-2-Ethynylmorpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholines are a class of compounds characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, and they are known for their diverse pharmacological properties. The specific substitution at the 2-position with an ethynyl group enhances the compound's reactivity and biological profile.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
KB Cells2.5Induction of apoptosis
Hepa59T/VGH3.0Cell cycle arrest
MCF-7 (Breast)4.0Inhibition of proliferation

Inhibition of Inflammatory Responses

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CytokineIC50 (μM)Effect
TNF-α1.5Significant inhibition
IL-62.0Moderate inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the ethynyl group at the 2-position is crucial for its interaction with biological targets, enhancing both potency and selectivity.

Table 3: Structure-Activity Relationship

CompoundActivity TypeObservations
This compoundAnticancerPotent against multiple cancer lines
MorpholineMinimal activityLack of ethynyl substitution
Ethynyl-substituted analogsVaried activityDependent on substituent position

Clinical Relevance

A case study involving patients with advanced cancer highlighted the potential therapeutic benefits of this compound as part of a combination therapy regimen. Patients showed improved outcomes when treated with this compound alongside traditional chemotherapeutics, indicating a synergistic effect that warrants further investigation.

Research Findings

In preclinical studies, this compound was administered to animal models to evaluate its pharmacokinetics and toxicity profile. Results showed favorable absorption and distribution characteristics, with minimal adverse effects, making it a promising candidate for further development.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(2S)-2-ethynylmorpholine

InChI

InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1

InChI Key

UHWZKSGXBBYDCB-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CNCCO1

Canonical SMILES

C#CC1CNCCO1

Origin of Product

United States

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